Zilpaterol-d7
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Overview
Description
Zilpaterol-d7 is a deuterium-labeled analog of zilpaterol, a β-adrenergic receptor agonist. This compound is primarily used as an internal standard for the quantification of zilpaterol in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Zilpaterol itself is widely used in the cattle industry to promote growth by increasing lean body mass and improving feed efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zilpaterol-d7 involves the incorporation of deuterium atoms into the zilpaterol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions may vary, but typically involve the use of deuterated isopropylamine and other deuterated chemicals to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is often subjected to rigorous testing using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Zilpaterol-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include deuterated solvents, oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated products, while reduction reactions may produce deuterated alcohols or amines .
Scientific Research Applications
Zilpaterol-d7 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of zilpaterol in various samples.
Biology: Employed in studies investigating the metabolic pathways and biological effects of zilpaterol in animal models.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of zilpaterol.
Industry: Applied in the cattle industry to improve feed efficiency and promote growth in livestock
Mechanism of Action
Zilpaterol-d7, like zilpaterol, exerts its effects by binding to β-adrenergic receptors. This binding activates the receptor, leading to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in increased protein synthesis in skeletal muscle fibers and enhanced lipolysis in adipose tissues. This mechanism ultimately leads to increased lean body mass and improved feed efficiency in cattle .
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: Another β-adrenergic agonist used in the cattle industry for similar purposes.
Ractopamine: A β-adrenergic agonist used to promote growth in livestock.
Salbutamol: A β-adrenergic agonist primarily used as a bronchodilator in the treatment of asthma.
Uniqueness of Zilpaterol-d7
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. The incorporation of deuterium atoms provides a distinct mass difference, allowing for accurate quantification of zilpaterol in complex biological samples. This feature is particularly valuable in pharmacokinetic and pharmacodynamic studies, where precise measurement of drug concentrations is crucial .
Properties
IUPAC Name |
(9S,10S)-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m0/s1/i1D3,2D3,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTCZWJCLIRCOJ-FNKPLXHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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